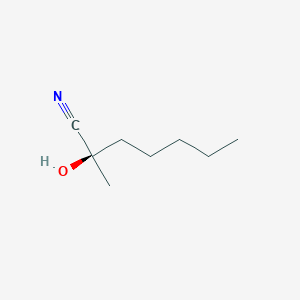
6-Chloro-2-methylpyrimidine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is a chemical compound that belongs to the pyrimidine family. It is a colorless liquid that is used in various scientific research applications. The compound has a molecular formula of C6H4ClN2OCl and a molecular weight of 202.5 g/mol.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in various chemical reactions. The compound is highly reactive and can form covalent bonds with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride. However, it is known to exhibit antimicrobial activity against various bacteria and fungi. The compound is also known to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for various chemical reactions. The compound is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle. It requires careful handling and storage to avoid any accidents.
Future Directions
There are several future directions for the use of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using the compound as a starting material. Another direction is the investigation of the compound's antimicrobial and anticancer properties. Further studies are also needed to understand the mechanism of action of the compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride can be achieved through the reaction of 6-chloro-2-methylpyrimidin-4-amine with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Scientific Research Applications
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is widely used in scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used as a reagent in the synthesis of various heterocyclic compounds.
properties
CAS RN |
136518-02-0 |
|---|---|
Product Name |
6-Chloro-2-methylpyrimidine-4-carbonyl chloride |
Molecular Formula |
C6H4Cl2N2O |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-4(6(8)11)2-5(7)10-3/h2H,1H3 |
InChI Key |
ARSCUXURTSKMQU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
synonyms |
4-Pyrimidinecarbonylchloride,6-chloro-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)



